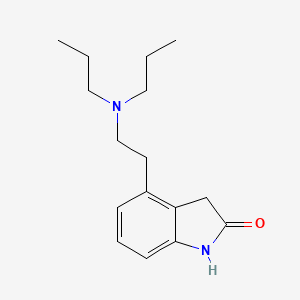

Ropinirole

Cat. No. B1195838

Key on ui cas rn:

91374-21-9

M. Wt: 260.37 g/mol

InChI Key: UHSKFQJFRQCDBE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04997954

Procedure details

Under an atmosphere of nitrogen, a suspension of 4-(2'-bromoethyl)-1,3-dihydro-2H-indol-2-one (245 mg, 102 mmol) was prepared by the addition of di-n-propylamine (1.00 g, 10 mmol, 1.35 ml) which has previously been degassed with a stream of nitrogen. After stirring for 30 minutes, degassed acetonitrile (5 ml) was added to give a pale yellow solution. After an additional hour the solution was heated, and maintained at reflux for 5 hours. After cooling to ambient temperature, the solution was poured into IN hydrochloric acid (35 ml) and extracted with ether (50 ml). The aqueous layer was made neutral to pH 7-7.5 with solid sodium bicarbonate and extracted with dichloromethane (50 ml). After drying separately, the ether layer was evaporated to give 4-vinyl-indol-2-one (60 mg, 37.7%) Evaporation of the dichloromethane layer gave 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one (155 mg. 58.5%) as free-base which was then taken up in absolute ethanol (5 ml) and saturated with gaseous hydrogen chloride. The solvent was removed in vaccuo to give the crude hydrochloride salt (170 mg) as a light yellow solid. Recrystallisation from absolute ethanol (2 ml) gave light yellow crystals (110 mg 63% from the free-base) of 4-[2-(dipropylamino)ethyl]-1,3- dihydro-2H-indol-2-one hydrochloride m.p. 242-244° C.

Yield

58.5%

Identifiers

|

REACTION_CXSMILES

|

Br[CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2.[CH2:14]([NH:17][CH2:18][CH2:19][CH3:20])[CH2:15][CH3:16]>Cl>[CH2:14]([N:17]([CH2:18][CH2:19][CH3:20])[CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2)[CH2:15][CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

245 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrCCC1=C2CC(NC2=CC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

1.35 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)NCCC

|

Step Three

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has previously been degassed with a stream of nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

degassed acetonitrile (5 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pale yellow solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After an additional hour the solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 5 hours

|

|

Duration

|

5 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (50 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (50 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying separately

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether layer was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4-vinyl-indol-2-one (60 mg, 37.7%) Evaporation of the dichloromethane layer

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)N(CCC1=C2CC(NC2=CC=C1)=O)CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 155 mg | |

| YIELD: PERCENTYIELD | 58.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |